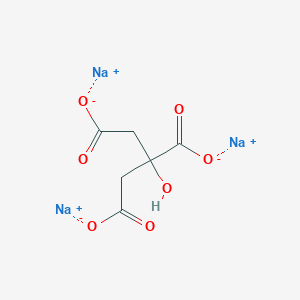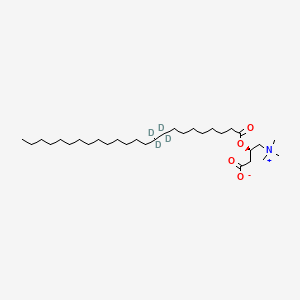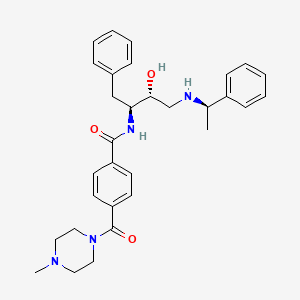
2,3-Bis(dodecyloxy)-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(dodecyloxy)-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium bromide is a quaternary ammonium compound with surfactant properties. It is characterized by its long hydrophobic dodecyloxy chains and a hydrophilic quaternary ammonium headgroup, making it useful in various applications, particularly in the field of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(dodecyloxy)-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium bromide typically involves the following steps:
Alkylation of Hydroxyethylamine: The initial step involves the alkylation of hydroxyethylamine with dodecyl bromide to form N-(2-hydroxyethyl)-N,N-dimethyldodecylamine.
Etherification: The next step is the etherification of the resulting compound with 2,3-dibromopropanol to introduce the dodecyloxy groups.
Quaternization: Finally, the quaternization of the intermediate product with methyl bromide yields the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(dodecyloxy)-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or sulfate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyethyl group.
Hydrolysis: The ether bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or sodium sulfate in aqueous solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
Substitution: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation: Oxidized derivatives of the hydroxyethyl group.
Reduction: Reduced derivatives of the hydroxyethyl group.
Hydrolysis: The products include dodecanol and the corresponding hydrolyzed fragments.
Applications De Recherche Scientifique
2,3-Bis(dodecyloxy)-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium bromide has a wide range of scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the formulation of liposomes and other drug delivery systems.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the production of emulsions, foams, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 2,3-Bis(dodecyloxy)-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium bromide involves its interaction with cell membranes due to its surfactant properties. The compound disrupts the lipid bilayer, leading to cell lysis and death. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium Bromide (DTAB): Similar structure but lacks the hydroxyethyl group.
Benzalkonium Chloride: A widely used antimicrobial agent with a similar quaternary ammonium structure.
Uniqueness
2,3-Bis(dodecyloxy)-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium bromide is unique due to its dual long-chain dodecyloxy groups and hydroxyethyl functionality, which enhance its surfactant properties and make it more effective in disrupting lipid bilayers compared to other quaternary ammonium compounds.
Propriétés
Formule moléculaire |
C31H66BrNO3 |
|---|---|
Poids moléculaire |
580.8 g/mol |
Nom IUPAC |
2,3-didodecoxypropyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C31H66NO3.BrH/c1-5-7-9-11-13-15-17-19-21-23-27-34-30-31(29-32(3,4)25-26-33)35-28-24-22-20-18-16-14-12-10-8-6-2;/h31,33H,5-30H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
LBYIQAJLTHFLEB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCCCCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


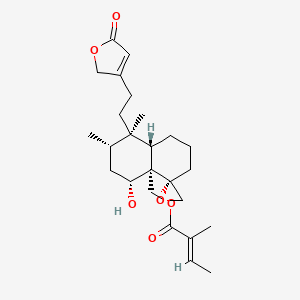
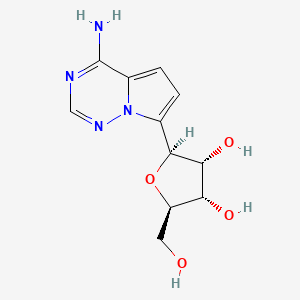
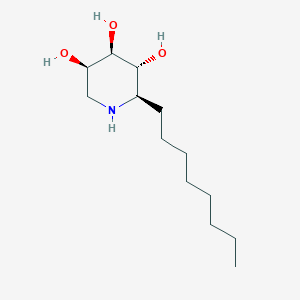
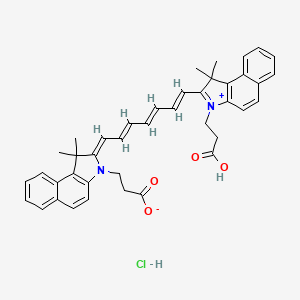
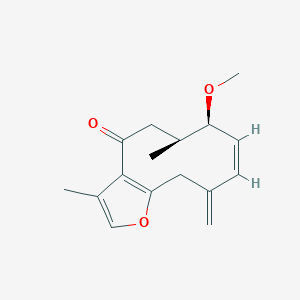
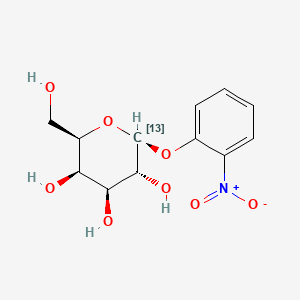
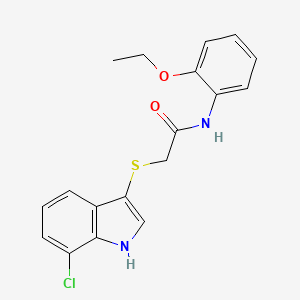
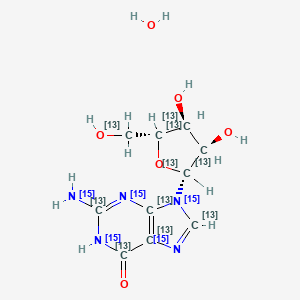
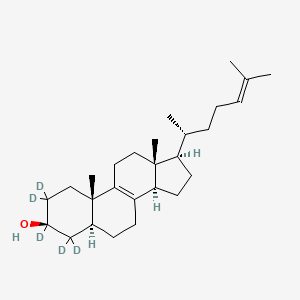
![2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398718.png)
![(6Z)-4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one;bromide](/img/structure/B12398729.png)
